2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[221]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the bicyclo[2.2.1]heptane core, which is then further functionalized to introduce the piperazine and oxazole moieties.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[22
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential biological activity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound’s unique structure may find applications in the development of new materials, such as polymers or coatings with specialized properties.
Mechanism of Action
The mechanism by which 2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include receptors, enzymes, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate: This compound shares the bicyclo[2.2.1]heptane core but differs in its functional groups.
4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine: This compound has a similar piperazine moiety but features a thiazole ring instead of an oxazole.
Uniqueness
What sets 2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1’-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide apart is its combination of the bicyclo[2.2.1]heptane core with the piperazine and oxazole moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-N-[[(1R,2S,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O2/c31-25(27-15-20-14-21-6-7-22(20)26(21)8-9-26)23-18-32-24(28-23)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-7,18,20-22H,8-17H2,(H,27,31)/t20-,21-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUYNNBNPHMEF-YPAWHYETSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CNC(=O)C4=COC(=N4)CN5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3C[C@@H]([C@H]2C=C3)CNC(=O)C4=COC(=N4)CN5CCN(CC5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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